molecular formula C11H8BrClN2O2 B1419929 Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate CAS No. 1159976-38-1

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Cat. No. B1419929
M. Wt: 315.55 g/mol
InChI Key: LVPLDTSUQVYGIZ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate is a chemical compound with the empirical formula C11H8BrClN2O2 and a molecular weight of 315.55 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate is a solid . The InChI key, which can be used to identify the compound in various databases, is LVPLDTSUQVYGIZ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Pharmacological Properties

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate has been involved in the synthesis of various pharmacologically important compounds. For instance, Rajveer et al. (2010) synthesized derivatives of 6-bromoquinazolinones, known for their anti-inflammatory, analgesic, and anti-bacterial activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Potential in Treating Neurological Disorders

The compound has shown potential in the synthesis of derivatives for neurological applications. For example, Misra, Dwivedi, and Parmar (1980) studied the monoamine oxidase inhibitory and anticonvulsant properties of ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates) (Misra, Dwivedi, & Parmar, 1980).

Application in Cancer Research

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate derivatives have also been explored for their potential in cancer research. Cai et al. (2019) synthesized a compound with significant inhibitory effects on lung cancer cell proliferation (Cai, Zhao, Li, Shuai, Ding, Wang, Fu, Jin, & Li, 2019).

Role in Antimicrobial Activity

The compound has been used in the synthesis of derivatives with antimicrobial properties. Abdel-Mohsen (2014) synthesized derivatives showing significant to moderate antimicrobial activities against various bacteria and fungi (Abdel-Mohsen, 2014).

Contribution to Antiallergy Research

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate derivatives have shown potential in antiallergy research. Althuis, Moore, and Hess (1979) developed a new prototype with oral antiallergy activity, which was more potent than traditional treatments (Althuis, Moore, & Hess, 1979).

Involvement in Anticonvulsant Agents

The compound is a key precursor in the synthesis of anticonvulsant agents. Ugale et al. (2012) synthesized quinazolinone derivatives with significant activity against seizures (Ugale, Patel, Wadodkar, Bari, Shirkhedkar, & Surana, 2012).

Safety And Hazards

The compound is classified as a combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The search results did not provide specific information on the future directions of research or applications for Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate. This compound is part of a collection of unique chemicals provided for early discovery researchers , suggesting it may have potential applications in various fields of research.

properties

IUPAC Name

ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)10-14-8-4-3-6(12)5-7(8)9(13)15-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPLDTSUQVYGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671243
Record name Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

CAS RN

1159976-38-1
Record name Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
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Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

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